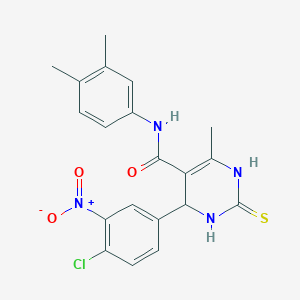
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide is a chemical compound with the molecular formula C14H15N3O3S It is known for its unique structure, which includes a pyridine ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminopyridine with acetic anhydride to form N-acetyl-4-aminopyridine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(pyridin-2-ylsulfamoyl)phenyl)acetamide
- N-(4-(3-pyridinylsulfamoyl)phenyl)acetamide
- N-(4-(pyridin-4-yl)pyridin-4-amine)
Uniqueness
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide stands out due to its specific combination of a pyridine ring and a sulfonamide group, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTASKALLXGJJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2390389.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2390390.png)


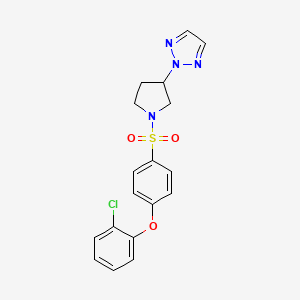
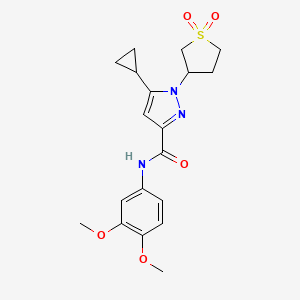
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)
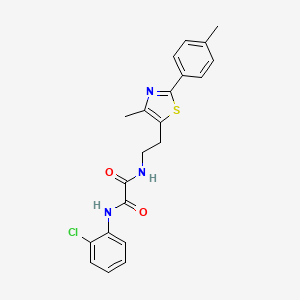

![5-benzyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2390405.png)
![[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine](/img/structure/B2390406.png)
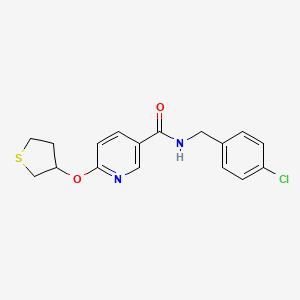
![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)
